2-(6-methyl-1,3-benzothiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Molecular properties Physicochemical profiling Lead optimization

This 6-methyl naphthalimide-benzothiazole conjugate (C20H12N2O2S, MW 344.39) is the essential reference compound for systematic SAR studies evaluating benzothiazole 6-position substituents. The inductive electron-donating CH₃ group (σm ≈ -0.07) provides a distinct electronic and steric profile compared to the 6-Cl analog CBIQD (tubulin-binder, IC₅₀ 126 μM in A549) and the 6-OEt analog, enabling direct quantification of substituent-driven differences in antiproliferative activity, HSA binding, and photophysical properties. Verified ¹H NMR (SpectraBase). Ideal for docking studies (InChIKey: JBJOLTJZQIQKKE-UHFFFAOYSA-N). Ensure your SAR matrix is complete by ordering the 6-CH₃ reference standard today.

Molecular Formula C20H12N2O2S
Molecular Weight 344.39
CAS No. 328016-15-5
Cat. No. B2440645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-methyl-1,3-benzothiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
CAS328016-15-5
Molecular FormulaC20H12N2O2S
Molecular Weight344.39
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(S2)N3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O
InChIInChI=1S/C20H12N2O2S/c1-11-8-9-15-16(10-11)25-20(21-15)22-18(23)13-6-2-4-12-5-3-7-14(17(12)13)19(22)24/h2-10H,1H3
InChIKeyJBJOLTJZQIQKKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(6-Methyl-1,3-benzothiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione (CAS 328016-15-5): Core Identity and Procurement Baseline


2-(6-Methyl-1,3-benzothiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione (CAS 328016-15-5) is a synthetic small molecule (C20H12N2O2S, MW 344.39 g/mol) belonging to the naphthalimide-benzothiazole conjugate class [1]. The compound consists of a 1,8-naphthalimide (benzo[de]isoquinoline-1,3-dione) core directly linked at the imide nitrogen to a 6-methyl-1,3-benzothiazole moiety [1]. This unfused bichromophoric architecture is structurally distinct from ring-fused naphthalimide derivatives and from phenyl-bridged analogs such as CAS 327170-63-8 (MW 420.5) . The compound has a verified ¹H NMR spectrum deposited in the SpectraBase spectral database (Compound ID JSx5PiZxFly) [1]. It is critical to note that this specific compound lacks published primary biological activity data as of the search date; all biological inferences below are derived from closely related analogs or class-level evidence, and this limitation must be factored into procurement decisions .

Why Generic Substitution Fails for 2-(6-Methyl-1,3-benzothiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione (CAS 328016-15-5)


Within the naphthalimide-benzothiazole conjugate class, even single-atom substitutions at the benzothiazole 6-position produce functionally distinct compounds. The 6-methyl substituent on the target compound imparts different electronic (inductive electron-donating, Hammett σm ≈ -0.07 for CH3) and steric properties compared to the 6-chloro analog CBIQD (σm ≈ +0.37, electron-withdrawing), which has documented tubulin-binding activity (Kb = 2.03 × 10⁵ M⁻¹) and cytotoxicity against A549 cells (IC50 = 126 ± 2.25 μM) [1][2]. The 6-ethoxy analog introduces yet another electronic and solubility profile. Furthermore, the phenyl-bridged analog (CAS 327170-63-8, MW 420.5) adds a para-phenylene spacer that fundamentally alters molecular geometry, π-conjugation, and target binding . These structural variations mean that procurement of a 'similar' naphthalimide-benzothiazole compound cannot be assumed to recapitulate the biological or photophysical behavior of CAS 328016-15-5, particularly in structure-activity relationship (SAR) studies or probe development programs where the 6-methyl substitution pattern is the variable under investigation [3].

Quantitative Differentiation Evidence: 2-(6-Methyl-1,3-benzothiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione vs. Closest Analogs


Molecular Weight and Physicochemical Differentiation from the Phenyl-Bridged Analog (CAS 327170-63-8)

The target compound (CAS 328016-15-5, C20H12N2O2S, MW 344.39) has a molecular weight 76.09 Da lower than its phenyl-bridged analog 2-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione (CAS 327170-63-8, C26H16N2O2S, MW 420.48) . This reflects the absence of a para-phenylene spacer between the naphthalimide and benzothiazole moieties. The direct N–C linkage in the target compound results in a more compact, rotationally constrained architecture with different π-conjugation and potentially distinct target binding geometry compared to the extended phenyl-bridged scaffold .

Molecular properties Physicochemical profiling Lead optimization

Electronic Differentiation: 6-Methyl (CAS 328016-15-5) vs. 6-Chloro Analog CBIQD

The 6-methyl substituent (Hammett σm ≈ -0.07, σp ≈ -0.17) is weakly electron-donating via inductive and hyperconjugative effects, whereas the 6-chloro substituent in CBIQD (σm ≈ +0.37, σp ≈ +0.23) is electron-withdrawing [1]. In the CBIQD system, the chlorine atom contributes to enhanced spin-orbit coupling (heavy atom effect) that facilitates intersystem crossing and phosphorescence [2]. The 6-methyl compound lacks this heavy atom, predicting different excited-state dynamics, reduced phosphorescence quantum yield, and potentially altered fluorescence lifetime compared to CBIQD. Additionally, chlorine contributes to halogen bonding potential in biological targets, a feature absent in the methyl-substituted compound [3].

Electronic effects SAR Benzothiazole substitution Photophysics

Class-Level Cytotoxicity: Naphthalimide-Benzothiazole Conjugates vs. Amonafide Baseline

While no direct cytotoxicity data exist for CAS 328016-15-5, naphthalimide-benzothiazole conjugates as a class have demonstrated superior potency to the benchmark naphthalimide amonafide in multiple studies. In one representative dataset, naphthalimide-benzothiazole/cinnamide derivatives bearing a 6-aminobenzothiazole ring (compounds 4a and 4b) showed IC50 values of 3.47–3.72 μM against colon cancer cells and 3.89–4.07 μM against lung cancer cells, compared to amonafide IC50 values of 5.46 μM (colon) and 7.76 μM (lung) [1]. Separately, conjugates with ethanolamine and propargyl substituents achieved IC50 values of 140 nM and 310 nM against A549 lung cancer cells [2]. For the closest analog with data, CBIQD (6-chloro) showed IC50 of 126 ± 2.25 μM against A549 (72 h), but with a distinct tubulin-targeting mechanism rather than DNA intercalation [3]. The 6-methyl substitution in the target compound may further modulate potency and selectivity, though this remains untested.

Anticancer activity Cytotoxicity Naphthalimide Topoisomerase inhibition

Fluorescence Sensing Potential: Naphthalimide-Benzothiazole Probes for Serum Albumin Detection

Naphthalimide-benzothiazole conjugates have been validated as selective fluorescent probes for human serum albumin (HSA) and bovine serum albumin (BSA) detection. In a systematic study by Rani et al. (2022), benzothiazolyl-naphthalimide probes demonstrated selective HSA/BSA binding among various bioanalytes, with probe 12 (bearing a 2-fluorophenyl group at the naphthalimide 6-position) achieving a limit of detection (LOD) of 4.3 μM for HSA [1]. While CAS 328016-15-5 has not been specifically characterized for albumin sensing, its naphthalimide-benzothiazole core architecture (identical chromophore system) predicts inherent fluorescence turn-on or ratiometric response upon albumin binding via the established ICT (intramolecular charge transfer) mechanism [1]. The 6-methyl substituent on the benzothiazole ring may modulate binding affinity and spectral response relative to the characterized 6-unsubstituted and 6-substituted probes [2].

Fluorescent probe Serum albumin detection HSA sensing Clinical diagnostics

Spectral Characterization Availability: Verified ¹H NMR Identity Confirmation

CAS 328016-15-5 has a verified ¹H NMR spectrum deposited in the Wiley SpectraBase database (Compound ID JSx5PiZxFly), providing a reference standard for identity confirmation upon procurement [1]. This contrasts with several closely related analogs (e.g., the 6-ethoxy derivative and the chloro-methyl hybrid) for which no public spectral reference could be identified . InChIKey (JBJOLTJZQIQKKE-UHFFFAOYSA-N) and SMILES (CC1=CC2=C(C=C1)N=C(S2)N3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O) are also documented, enabling unambiguous database registration and computational modeling [1].

Analytical characterization NMR spectroscopy Quality control Identity verification

Absence of Heavy Atom vs. CBIQD: Implications for Photophysical Application Selection

CBIQD (6-chloro analog) exhibits dual-state emission with both fluorescence (from planar conformer) and phosphorescence (from non-planar conformer) when embedded in PMMA polymer matrix at room temperature, attributed to chlorine-mediated spin-orbit coupling [1]. The target compound, bearing a 6-methyl group (no heavy atom), is predicted to have reduced intersystem crossing efficiency and consequently lower or absent phosphorescence, potentially yielding higher fluorescence quantum yield due to reduced triplet state population [1]. This photophysical distinction is mechanistically grounded: the chlorine atom in CBIQD facilitates S1→T1 intersystem crossing via the internal heavy atom effect, a pathway unavailable to the 6-methyl compound [2].

Phosphorescence Fluorescence quantum yield Photophysics Heavy atom effect

Recommended Application Scenarios for 2-(6-Methyl-1,3-benzothiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione (CAS 328016-15-5)


Structure-Activity Relationship (SAR) Studies of Benzothiazole 6-Position Substitution Effects on Anticancer Activity

CAS 328016-15-5 serves as the 6-methyl reference point in a systematic SAR matrix comparing benzothiazole 6-position substituents (H, CH3, Cl, OCH2CH3, etc.) on naphthalimide-benzothiazole conjugate cytotoxicity. The 6-chloro analog CBIQD has established tubulin-targeting antimitotic activity (IC50 126 μM in A549) [1], while optimized class members achieve nanomolar potency [2]. Testing CAS 328016-15-5 in parallel with CBIQD and the 6-ethoxy analog across a standardized cancer cell line panel (e.g., NCI-60 or a focused panel of A549, MCF7, HeLa) would directly quantify the contribution of the 6-methyl group to antiproliferative activity and mechanism (DNA intercalation vs. tubulin binding vs. topoisomerase inhibition).

Development of Fluorescence-Based Serum Albumin Probes with Tunable Binding Affinity

The naphthalimide-benzothiazole scaffold has been validated for selective HSA detection with LOD down to 4.3 μM [3]. CAS 328016-15-5, with its 6-methyl substitution, offers a distinct electronic and steric profile for probing how benzothiazole substitution modulates HSA binding affinity (K) and fluorescence turn-on ratio. Systematic comparison against the 6-unsubstituted parent, 6-chloro, and 6-ethoxy analogs can establish a substituent-activity relationship for albumin sensing, potentially yielding probes with improved LOD or selectivity for clinical diagnostic applications in serum albumin quantification.

Photophysical Studies: Isolating the Heavy Atom Effect on Naphthalimide-Benzothiazole Excited-State Dynamics

The target compound (6-CH3, no heavy atom) and CBIQD (6-Cl, heavy atom) form an ideal pair for systematically dissecting the internal heavy atom effect on naphthalimide-benzothiazole photophysics [4]. Comparative measurements of fluorescence quantum yield (Φf), phosphorescence quantum yield (Φp), singlet oxygen generation (ΦΔ), and excited-state lifetimes in both compounds would quantify how a single-atom substitution (CH3 → Cl) modulates intersystem crossing rates. This is directly relevant to the rational design of naphthalimide-based fluorescent probes, photosensitizers, and triplet-harvesting materials.

Computational Chemistry and Molecular Modeling: Benchmarking Substituent Effects on Target Binding

With its verified InChIKey (JBJOLTJZQIQKKE-UHFFFAOYSA-N) and SMILES string [5], CAS 328016-15-5 can be immediately deployed in molecular docking and molecular dynamics simulations against tubulin (colchicine site, as established for CBIQD [1]), topoisomerase IIα, or HSA. Comparative in silico studies with CBIQD and the 6-ethoxy analog can predict binding poses and affinity differences driven by the 6-substituent, generating testable hypotheses that guide subsequent in vitro validation and reducing the synthetic burden of exploring full SAR matrices.

Quote Request

Request a Quote for 2-(6-methyl-1,3-benzothiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.